N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, a benzamide group, and an enoylamino substituent, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidinone derivative with a benzamide precursor, followed by the introduction of the enoylamino group through an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Solvents: Dichloromethane, dimethylformamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, to the molecule.
Scientific Research Applications
N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide
- This compound analogs
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in certain reactions or applications.
Properties
IUPAC Name |
N-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-16(22)19-10-13-5-7-14(8-6-13)18(24)20-15-9-17(23)21(11-15)12(2)3/h4-8,12,15H,1,9-11H2,2-3H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKULWMRKYONLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.